molecular formula C11H15FN2 B1474572 1-(2-Fluoropyridin-4-yl)azepane CAS No. 1565972-78-2

1-(2-Fluoropyridin-4-yl)azepane

Cat. No. B1474572
CAS RN: 1565972-78-2
M. Wt: 194.25 g/mol
InChI Key: BEOAOKSQELVDQU-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)azepane, also known as 1-fluoro-4-pyridylazepane or FPA, is a synthetic organic compound belonging to the heterocyclic class of compounds. FPA is a structural isomer of 1-azepane, which is a cyclic hydrocarbon with a five-membered ring containing an oxygen atom and a nitrogen atom. FPA is an important intermediate for the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of more complex molecules.

Scientific Research Applications

Protein Kinase Inhibition

One area of application is in the development of novel azepane derivatives as inhibitors of protein kinase B (PKB), which is significant in cancer research. These derivatives, designed based on molecular modeling studies, have shown to possess plasma stability and in vitro inhibitory activity against PKA and PKB-α. This is pivotal for drug development as it targets the signaling pathways involved in cell growth and survival (Breitenlechner et al., 2004).

Fluorination of Bioactive Compounds

The fluorination of bioactive compounds, including azepanes, is crucial for drug discovery and development due to fluorine's ability to affect the biological activity and physical properties of molecules. The first examples of diastereospecific fluorination of substituted azepanes yielding fluoroazepanes were reported, which is a significant step in synthetic chemistry and pharmacology (Patel & Liu, 2013).

Synthesis and Material Science

Research on azepane derivatives also extends to the synthesis of novel compounds with potential applications in material science. For instance, the stereoselective synthesis of 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine involves intramolecular 1,3-dipolar cycloaddition, showcasing the versatility of azepane derivatives in synthesizing complex molecular structures (Macías et al., 2013).

Catalysis

Copper-catalyzed formal [5 + 2] aza-annulation for the synthesis of azepanes highlights the role of these compounds in facilitating chemical reactions, especially in forming structurally diverse molecules through selective functionalization of C(sp3)-H bonds. This catalytic process allows for late-stage modification of pharmaceuticals and natural products, demonstrating the chemical utility of azepane derivatives (Yang et al., 2022).

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOAOKSQELVDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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